molecular formula C16H20FN3O2 B5680073 Ethyl 4-[2-(dimethylamino)ethylamino]-6-fluoroquinoline-3-carboxylate

Ethyl 4-[2-(dimethylamino)ethylamino]-6-fluoroquinoline-3-carboxylate

Cat. No.: B5680073
M. Wt: 305.35 g/mol
InChI Key: FOZQVNZYXQQWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(dimethylamino)ethylamino]-6-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a fluoro group, an ethyl ester, and a dimethylaminoethylamino side chain. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(dimethylamino)ethylamino]-6-fluoroquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Dimethylaminoethylamino Side Chain: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 2-(dimethylamino)ethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening for catalyst and reagent selection.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(dimethylamino)ethylamino]-6-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol for ester substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline esters.

Scientific Research Applications

Ethyl 4-[2-(dimethylamino)ethylamino]-6-fluoroquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(dimethylamino)ethylamino]-6-fluoroquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The fluoro group enhances its binding affinity to target sites, while the dimethylaminoethylamino side chain increases its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-dimethylaminobenzoate: Similar ester functionality but lacks the quinoline core and fluoro group.

    2-(Dimethylamino)ethyl methacrylate: Contains a dimethylaminoethyl group but differs in the core structure.

Uniqueness

Ethyl 4-[2-(dimethylamino)ethylamino]-6-fluoroquinoline-3-carboxylate is unique due to its combination of a quinoline core, fluoro substitution, and dimethylaminoethylamino side chain, which collectively contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-(dimethylamino)ethylamino]-6-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c1-4-22-16(21)13-10-19-14-6-5-11(17)9-12(14)15(13)18-7-8-20(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZQVNZYXQQWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.